molecular formula C16H15ClN2O3S B4191640 2-[(2-chlorobenzyl)thio]-N-(4-methyl-2-nitrophenyl)acetamide

2-[(2-chlorobenzyl)thio]-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No. B4191640
M. Wt: 350.8 g/mol
InChI Key: WZGWXHVYEQTDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-N-(4-methyl-2-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CBMN and is a member of the thioacetamide family of compounds. CBMN is a yellow crystalline powder that is soluble in organic solvents and is often used in laboratory experiments.

Mechanism of Action

The mechanism of action of CBMN is not fully understood, but research has suggested that it may work by inhibiting key enzymes involved in the growth and survival of microorganisms. CBMN has also been shown to modulate the activity of certain immune cells, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CBMN has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CBMN is able to inhibit the growth of a range of microorganisms, including fungi and bacteria. CBMN has also been shown to reduce the production of inflammatory cytokines in immune cells, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

CBMN has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in a range of solvents, making it easy to handle and use in experiments. CBMN is also relatively inexpensive, making it an attractive option for researchers on a budget. However, CBMN has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are many potential future directions for research on CBMN. One area of interest is the development of new drugs based on the structure of CBMN. Researchers are also interested in exploring the potential of CBMN as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of CBMN and its potential applications in other areas of research.

Scientific Research Applications

CBMN has been extensively studied for its potential applications in the field of medicinal chemistry. Research has shown that CBMN exhibits potent antifungal and antibacterial activity, making it a promising candidate for the development of new drugs to combat infections caused by these microorganisms. CBMN has also been shown to possess anti-inflammatory properties, which could make it a potential treatment for a range of inflammatory diseases.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methyl-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-11-6-7-14(15(8-11)19(21)22)18-16(20)10-23-9-12-4-2-3-5-13(12)17/h2-8H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGWXHVYEQTDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methyl-2-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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